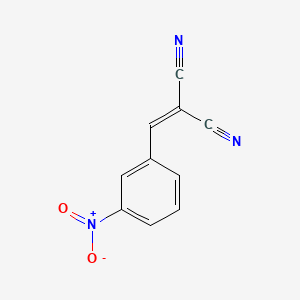
1,4-双(二乙氧基磷酰基)苯
描述
1,4-Bis(diethoxyphosphoryl)benzene, also known as DEPB, is an organophosphorus compound with a variety of applications in organic chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 50–51 °C. DEPB is a versatile reagent used in the synthesis of a variety of organic molecules, and has also been used in several biochemical and pharmacological studies. This article will provide an overview of the synthesis of DEPB, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
科学研究应用
材料科学:液晶显示器
1,4-双(二乙氧基磷酰基)苯: 作为液晶显示器 (LCD) 开发的潜在材料进行研究 。其衍生物以具有高光学各向异性和介电各向异性而闻名,这对 LCD 的性能至关重要。这些特性有助于现代显示器的快速响应、高对比度和低驱动电压。
催化:沸石甲基化
在催化领域,该化合物因其在沸石甲基化中的作用而被探索 。该过程包括在沸石催化剂上进行苯的甲基化,以生产高价值的化学品,如甲苯或对二甲苯。沸石拓扑结构和酸度的形状选择性催化是研究的关键领域,对绿色化学和可持续生产方法具有影响。
生物医药:药物测试
1,4-双(二乙氧基磷酰基)苯: 也与生物医药相关,尤其是在药物测试中 。它作为一种高质量的参考标准,用于确保药物分析的准确性,这对药物开发和安全至关重要。
太阳能:空穴传输材料
该化合物的衍生物正在作为太阳能电池开发的空穴传输材料进行研究 。这些材料对于太阳能电池的有效运行至关重要,影响着太阳能转换的整体效率。
环境科学:储氢
研究表明,1,4-双(二乙氧基磷酰基)苯可用于储氢系统 。它与氢形成稳定络合物的能力使其成为安全高效储氢的候选材料,这是清洁能源技术的重要组成部分。
有机合成:构建块
该化合物是有机合成中宝贵的构建块。其结构允许多种官能化,使其成为构建复杂有机分子的通用试剂。
分析化学:色谱标准
在分析化学中,1,4-双(二乙氧基磷酰基)苯用作色谱的标准。其一致且定义明确的特性可确保准确可靠的色谱测量。
材料化学:多晶型研究
最后,该化合物在材料化学中得到应用,尤其是在多晶型研究中 。了解化合物的不同晶体形式可以深入了解其物理性质和潜在应用。
属性
IUPAC Name |
1,4-bis(diethoxyphosphoryl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-9-11-14(12-10-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUANRUJDWJWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175516 | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21267-14-1 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(1,4-phenylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21267-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethyl 1,4-phenylenebisphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH4SV78AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














